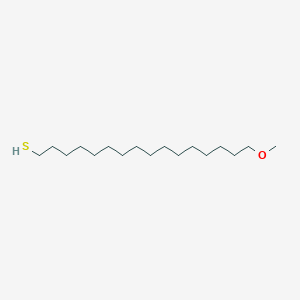
16-Methoxyhexadecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methoxyhexadecane-1-thiol is an organic compound belonging to the class of thiols. Thiols are characterized by the presence of a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is particularly interesting due to its unique structure, which includes a methoxy group (–OCH₃) attached to the 16th carbon of a hexadecane chain, and a thiol group at the first carbon. The molecular formula of this compound is C₁₇H₃₆OS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxyhexadecane-1-thiol can be achieved through a multi-step process. One common method involves the reaction of 1-bromohexadecane with thiourea to form hexadecane-1-thiol. Subsequently, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Methoxyhexadecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 16-methoxyhexadecane-1,1’-disulfide.
Reduction: Thiols can be reduced to form alkanes, although this is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers (sulfides) when reacted with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Sodium hydrosulfide (NaSH) and thiourea are commonly used for nucleophilic substitution reactions.
Major Products:
Oxidation: 16-Methoxyhexadecane-1,1’-disulfide.
Substitution: Thioethers such as 16-methoxyhexadecane-1-yl methyl sulfide.
Wissenschaftliche Forschungsanwendungen
16-Methoxyhexadecane-1-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 16-Methoxyhexadecane-1-thiol primarily involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can further interact with biological molecules. This compound can modulate the redox state of cellular thiols, affecting various cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Hexadecane-1-thiol: Similar structure but lacks the methoxy group.
1-Hexadecanethiol: Another thiol with a similar carbon chain length but without the methoxy substitution.
Uniqueness: 16-Methoxyhexadecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which imparts distinct chemical properties and reactivity. The methoxy group increases the compound’s hydrophobicity and can influence its interaction with other molecules, making it particularly useful in creating specialized coatings and in nanoparticle synthesis .
Eigenschaften
CAS-Nummer |
115422-11-2 |
|---|---|
Molekularformel |
C17H36OS |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
16-methoxyhexadecane-1-thiol |
InChI |
InChI=1S/C17H36OS/c1-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 |
InChI-Schlüssel |
LKYHXNVMXYFGPH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


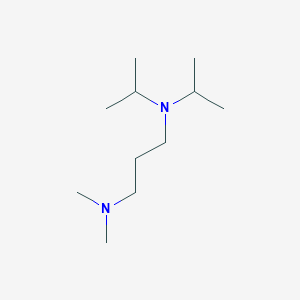
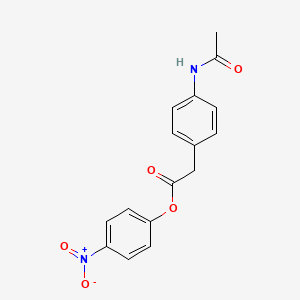
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
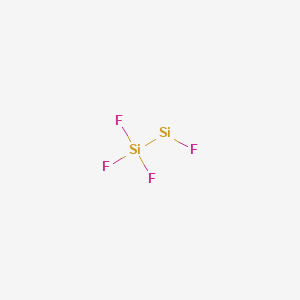

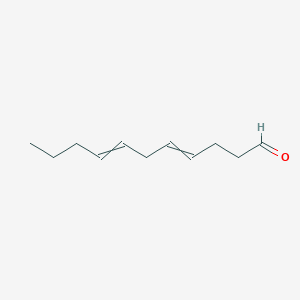
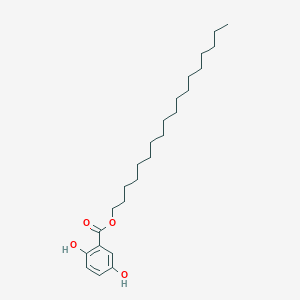

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
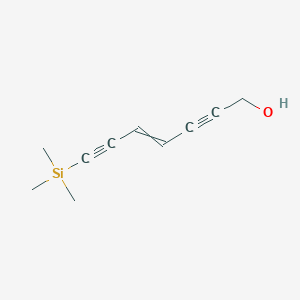
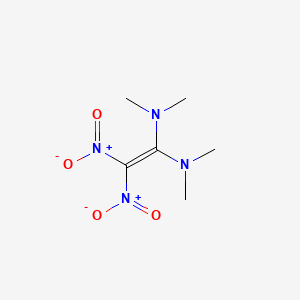
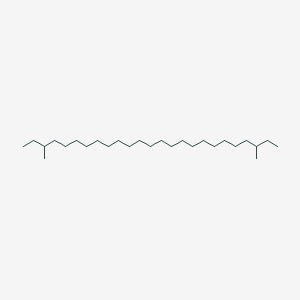
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
